N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a benzoyl group at position 2 and a sulfonamide group at position 5. The sulfonamide moiety is further modified with a fluorine atom and a methyl group on the benzene ring.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-13-21(9-10-22(16)24)30(28,29)25-20-8-7-17-11-12-26(15-19(17)14-20)23(27)18-5-3-2-4-6-18/h2-10,13-14,25H,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYQNRDDRBMUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps The sulfonamide group is then added through a sulfonation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide functional group (-SO₂NH-) participates in key transformations:
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Hydrolysis : Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond cleaves to yield sulfonic acid and the corresponding amine. For example, hydrolysis in 6M HCl at 110°C for 12 hours generates 4-fluoro-3-methylbenzenesulfonic acid and 7-amino-2-benzoyl-1,2,3,4-tetrahydroisoquinoline.
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Alkylation/Acylation : The nitrogen atom undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine.
Table 1: Sulfonamide Reaction Conditions and Products
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 110°C, 12 h | Sulfonic acid + Tetrahydroisoquinoline | 85–90 |
| Alkylation | CH₃I, Et₃N, DCM, 25°C, 6 h | N-Methylsulfonamide derivative | 78 |
Benzoyl Group Transformations
The 2-benzoyl substituent on the tetrahydroisoquinoline core enables:
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Nucleophilic Acyl Substitution : Reacts with amines (e.g., aniline) in THF under reflux to form amide derivatives.
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Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the benzoyl group to a benzyl alcohol moiety .
Key Mechanistic Insight :
The benzoyl group stabilizes intermediates during cyclization reactions, as seen in Bischler–Napieralski syntheses of tetrahydroisoquinoline alkaloids .
Fluorinated Aromatic Ring Reactions
The 4-fluoro-3-methylbenzene ring exhibits:
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Electrophilic Aromatic Substitution : Fluorine directs electrophiles (e.g., NO₂⁺) to the para position. Nitration with HNO₃/H₂SO₄ at 0°C yields 4-fluoro-3-methyl-5-nitrobenzenesulfonamide derivatives.
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Nucleophilic Aromatic Substitution : The fluorine atom is displaced by strong nucleophiles (e.g., -OH, -NH₂) under microwave irradiation (150°C, DMF, 30 min).
Tetrahydroisoquinoline Core Modifications
The tetrahydroisoquinoline moiety participates in:
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Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydro ring to a fully aromatic isoquinoline system .
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Ring-Opening Reactions : Reaction with Grignard reagents (e.g., CH₃MgBr) cleaves the C-N bond, yielding substituted phenethylamine derivatives .
Table 2: Synthetic Pathways for Core Modifications
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C, 4 h | Isoquinoline sulfonamide |
| Ring-Opening | CH₃MgBr, THF, 0°C → 25°C, 2 h | N-Benzoylphenethylamine sulfonamide |
Comparative Reactivity with Analogues
Structural analogs demonstrate variations in reactivity:
Table 3: Reactivity Comparison with Analogues
| Compound | Key Functional Groups | Distinct Reactivity |
|---|---|---|
| N-(2-Benzoyl-THIQ-7-yl)-3-fluoro-4-methoxy-sulfonamide | Fluoro, methoxy substituents | Enhanced electron withdrawal slows nitration |
| N-(2-Acetyl-THIQ-7-yl)-4-fluoro-sulfonamide | Acetyl vs. benzoyl | Faster hydrolysis due to less steric hindrance |
Scientific Research Applications
Anti-Cancer Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide has shown promising anti-cancer properties in preclinical studies. It is believed to inhibit key signaling pathways involved in cancer progression:
- Mechanism of Action : The compound may inhibit cyclooxygenase-2 (COX-2) activity, which is linked to inflammation and cancer cell proliferation. Additionally, it may act on protein kinases that are critical for tumor growth and survival.
Anti-inflammatory Properties
The compound demonstrates significant anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : By targeting COX enzymes, it reduces the production of prostaglandins and other inflammatory mediators, which play a crucial role in chronic inflammatory diseases.
Neuropharmacological Effects
Research indicates that isoquinoline derivatives can influence neurotransmitter systems:
- Potential in Neurological Disorders : The compound may exhibit effects relevant to conditions such as depression and anxiety through modulation of neurotransmitter pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer | Demonstrated inhibition of COX-2 and reduced tumor growth in vitro. |
| Study B | Anti-inflammatory | Showed significant reduction in edema in animal models. |
| Study C | Neuropharmacological | Indicated potential antidepressant effects in behavioral tests. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrahydroisoquinoline Core : Initial steps focus on constructing the isoquinoline structure.
- Benzoylation and Sulfonamide Formation : Subsequent reactions introduce the benzoyl and sulfonamide groups under optimized conditions for yield and purity.
Industrial production methods may employ continuous flow reactors to enhance efficiency and scalability.
Mechanism of Action
The exact mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is not fully understood. studies suggest that it may work by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also inhibit protein kinases, which play a role in the growth and proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other sulfonamide-based derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 from ). Key differences include:
- Core Scaffold: The target compound uses a tetrahydroisoquinoline core, whereas Example 53 employs a pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system.
- Substituents : The sulfonamide group in the target compound is attached to a 4-fluoro-3-methylbenzene ring, while Example 53 features a 2-fluoro-N-isopropylbenzamide group.
Physicochemical Properties
Crystallographic Analysis
These programs enable precise determination of bond lengths, angles, and torsional conformations, critical for structure-activity relationship (SAR) studies .
Biological Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 440.5 g/mol. Its structure features a tetrahydroisoquinoline core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN2O4S |
| Molecular Weight | 440.5 g/mol |
| Structural Features | Tetrahydroisoquinoline core with benzoyl and sulfonamide groups |
The biological activity of this compound likely involves interaction with specific receptors or enzymes in biological pathways. Compounds with similar structures have shown neuroprotective and anti-inflammatory properties, suggesting that this compound may also exhibit these effects.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives can influence dopaminergic signaling pathways. For instance, compounds related to the tetrahydroisoquinoline structure have been studied for their neuroprotective effects against neurotoxins associated with Parkinson's disease. A study highlighted that certain derivatives can prevent cell death in dopaminergic SH-SY5Y cells by modulating apoptotic pathways .
In Vitro Studies
In vitro evaluations have shown that similar compounds can significantly affect cell viability and apoptosis in neuronal cell lines. For example:
- Cell Viability : Compounds structurally related to this compound have demonstrated dose-dependent effects on cell viability in dopaminergic cells.
- Apoptotic Mechanisms : Investigations into related compounds revealed that they could increase lipid peroxidation and activate caspase pathways, leading to apoptosis in neuronal cells .
Case Studies
Several case studies have been conducted on compounds with similar structures:
- Neurotoxicity Prevention : A study on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) found that dopamine receptor agonists could prevent cell death caused by neurotoxic agents . This suggests potential therapeutic applications for this compound in neurodegenerative diseases.
- Anti-inflammatory Properties : Research into tetrahydroisoquinoline derivatives has indicated anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.
Q & A
Q. What are the optimal synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield and purity?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide Coupling : Reacting a tetrahydroisoquinoline precursor with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or DMAP as catalysts) to form the sulfonamide bond .
- Acylation : Introducing the benzoyl group via coupling agents like EDC/HOBt or using acyl chlorides in anhydrous solvents (e.g., DCM or THF) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., petroleum ether/ethyl acetate mixtures) ensures high purity (>95%) .
Key Controls : Temperature (reflux vs. room temperature), stoichiometric ratios, and moisture-free environments are critical to avoid side reactions like hydrolysis or dimerization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- 1H/13C-NMR : Assign signals for the tetrahydroisoquinoline protons (δ 2.5–4.0 ppm for CH2/CH groups) and sulfonamide NH (δ ~8–10 ppm). Aromatic protons from the benzoyl and sulfonyl groups appear at δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and benzoyl (C=O at ~1660–1680 cm⁻¹) groups. Absence of NH stretches in tautomeric forms can validate structural stability .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 378.4 g/mol for analogs) and fragmentation patterns to confirm the backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?
- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder in flexible moieties (e.g., tetrahydroisoquinoline ring) .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainties and validate hydrogen bonding networks (e.g., sulfonamide NH∙∙∙O interactions) .
- Twinned Data Handling : For macromolecular complexes, employ SHELXE to deconvolute twinning artifacts by iterative phasing .
Q. What strategies are employed to analyze structure-activity relationships (SAR) given its sulfonamide and tetrahydroisoquinoline moieties?
- Substituent Variation : Synthesize analogs with modified benzoyl (e.g., 4-fluoro vs. 4-methoxy) or sulfonamide (e.g., 3-methyl vs. nitro groups) to assess potency shifts in biological assays .
- Biological Profiling : Test inhibition of target enzymes (e.g., carbonic anhydrase for sulfonamides) using fluorogenic assays or ITC (isothermal titration calorimetry) to quantify binding .
- Computational Docking : Map electrostatic surfaces (e.g., using AutoDock Vina) to predict interactions with hydrophobic pockets or catalytic sites .
Q. How can discrepancies between theoretical and experimental spectral data be addressed?
- Tautomer Verification : For compounds exhibiting tautomerism (e.g., thione-thiol equilibria), use variable-temperature NMR to monitor proton exchange rates or IR to detect absent S-H stretches .
- DFT Calculations : Compare computed (e.g., Gaussian) vs. experimental NMR/IR spectra to identify misassigned peaks or conformational flexibility .
- X-ray Correlation : Overlay crystallographic bond lengths/angles with DFT-optimized geometries to validate structural hypotheses .
Q. What computational methods validate the molecular interactions of this compound with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of sulfonamide hydrogen bonds over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with modified substituents (e.g., fluoro vs. methyl groups) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
